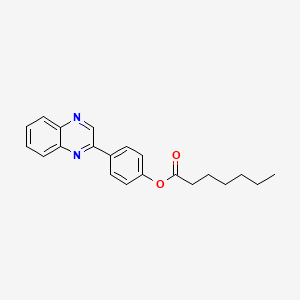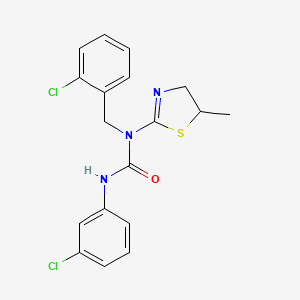![molecular formula C21H17N3O7 B11537730 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11537730.png)
N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide is an aromatic hydrazide derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-(4-hydroxyphenoxy)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a corrosion inhibitor for carbon steel in acidic environments.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide involves its interaction with molecular targets such as metal surfaces or biological macromolecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation. In biological systems, it may interact with enzymes or proteins, inhibiting their activity through various pathways.
類似化合物との比較
Similar Compounds
- 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
Its ability to act as a mixed-type inhibitor in corrosion studies sets it apart from other similar compounds.
特性
分子式 |
C21H17N3O7 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-4-(4-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C21H17N3O7/c1-30-19-11-13(10-18(20(19)26)24(28)29)12-22-23-21(27)14-2-6-16(7-3-14)31-17-8-4-15(25)5-9-17/h2-12,25-26H,1H3,(H,23,27)/b22-12+ |
InChIキー |
LDVRNRKEBQLIKD-WSDLNYQXSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O |
正規SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(2E,5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B11537648.png)


![N-Phenyl-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11537662.png)
![Carbamic acid, N-[1,1-bis(trifluoromethyl)propyl]-, 4-cyclohexylphenyl ester](/img/structure/B11537670.png)
![(E)-N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine](/img/structure/B11537673.png)
![3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione](/img/structure/B11537677.png)
![N-(2,3-dimethylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11537681.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537705.png)
![N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11537715.png)
![(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B11537724.png)
![N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide](/img/structure/B11537728.png)
![(4E)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11537737.png)
![1,1'-Benzene-1,4-diylbis[3-(2,4,6-trimethylphenyl)urea]](/img/structure/B11537739.png)
